Labradorin 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-2-(2-methylpropyl)-1,3-oxazole |
InChI |
InChI=1S/C15H16N2O/c1-10(2)7-15-17-9-14(18-15)12-8-16-13-6-4-3-5-11(12)13/h3-6,8-10,16H,7H2,1-2H3 |
InChI Key |
DJGNEEKCRPWTKI-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC(C)CC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
Synonyms |
2-isobutyl-5-(3-indolyl)oxazole labradorin 1 |
Origin of Product |
United States |
Biological Origin and Ecological Context of Labradorin 1 Production
Microbial Producers of Labradorin 1 and Related Analogs
This compound was first isolated and characterized from the bacterium Pseudomonas syringae pv. coronafaciens acs.orgnih.govnpatlas.org. This specific strain was obtained from coastal sand samples collected near Pinware, Labrador, during a survey for novel bioactive compounds with potential anticancer properties acs.org. The bacterium was identified through 16S rRNA sequencing acs.org. The structure of this compound was elucidated using advanced spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, and definitively confirmed via X-ray crystallography acs.org. The isolation process involved large-scale fermentation (400 L) of P. syringae pv. coronafaciens, followed by extraction with dichloromethane (B109758) and subsequent purification steps acs.org. Pseudomonas species, in general, are known for their metabolic diversity and ability to produce a wide range of secondary metabolites, including phytotoxins and other bioactive molecules acs.org.
Beyond Pseudomonas syringae pv. coronafaciens, this compound and its structural analogs have been identified in other Pseudomonas species and strains mdpi.comnih.govresearchgate.netnih.govd-nb.infogsconlinepress.comudd.cl. For instance, this compound has been isolated from various Pseudomonas species, including Pseudomonas sp. strains mdpi.comnih.govd-nb.info and Pseudomonas mosselii mdpi.com. The bacterium Pseudomonas entomophila has also been identified as a producer, with its Pseudomonas virulence factor (pvf) gene cluster implicated in the biosynthesis of indole-oxazoles like this compound nih.govresearchgate.netplos.org. These findings highlight the widespread presence of this compound or similar compounds within the Pseudomonas genus, underscoring the genus's prolificacy in producing diverse secondary metabolites gsconlinepress.comudd.cl.
Factors Influencing this compound Biosynthesis in Microorganisms
Quorum sensing (QS) is a critical cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density plos.orgmun.ca. This system plays a pivotal role in regulating virulence factors, biofilm formation, and the production of various secondary metabolites plos.orgmun.ca. The Pseudomonas virulence factor (pvf) gene cluster, found in numerous proteobacteria, encodes a signaling system that controls the production of secreted proteins and small molecules nih.govplos.org. Indole-oxazoles, including this compound, have been identified among the metabolites upregulated by PVF autoinducers in Pseudomonas entomophila nih.gov. The biosynthesis of these compounds has been linked to specific enzymatic machinery, such as an N-acyltransferase and a non-heme diiron desaturase-like enzyme nih.govresearchgate.net. This regulatory pathway demonstrates how environmental cues, perceived through quorum sensing, can significantly influence the production of bioactive natural products like this compound.
The isolation of this compound typically involves laboratory cultivation of the producing microorganisms. For example, its discovery from Pseudomonas syringae pv. coronafaciens utilized a 400 L scale-up fermentation, followed by extensive extraction and purification procedures acs.org. This compound has also been detected in extracts from Pseudomonas species grown in standard laboratory media like LB broth d-nb.info. While specific optimal conditions for maximizing this compound yield are not exhaustively detailed in the literature, its biosynthesis has been proposed to originate from the amino acids tryptophan and leucine (B10760876) mdpi.com. Factors such as nutrient availability, temperature, pH, and the presence of specific co-factors are known to influence the production of secondary metabolites in bacteria, suggesting that controlled culturing conditions could be key to enhancing this compound yields.
Putative Ecological Roles of this compound in Microbial Interactions
This compound and its structural analogs exhibit biological activities that suggest potential ecological roles in microbial communities and interactions with other organisms. Notably, this compound and the related compound WS-30581 have demonstrated insecticidal properties by inhibiting Galleria insect hemocytes nih.gov. This suggests that these compounds may function as defense mechanisms or contribute to the pathogenicity of their producing bacteria, potentially by damaging host cells during infection nih.gov.
In terms of antimicrobial activity, this compound and Labradorin 2 have generally shown limited or no significant activity against certain bacteria, such as Staphylococcus aureus mdpi.commdpi.com and exhibited only weak activity against Staphylococcus epidermidis mdpi.com. However, a this compound analogue was found to possess notably higher activity against S. aureus compared to this compound itself mdpi.com.
Microbial signaling molecules, including those involved in quorum sensing, are fundamental in mediating complex interactions between microbes and their environments, such as plant-microbe symbiosis, promoting plant growth, and conferring stress tolerance mdpi.com. The presence of the pvf gene cluster, responsible for this compound biosynthesis, in various Pseudomonas species, including those known for biocontrol activities, implies that these compounds may play a role in inter-species competition, ecological niche establishment, or host interactions within diverse microbial ecosystems nih.gov.
Data Tables
Table 1: Biological Activity of this compound
| Compound | Target Cell Line / Organism | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| This compound | NCI-H 460 (lung-NSC) | GI50 | 9.8 µg/mL | acs.orgnih.gov |
| This compound | BXPC-3 (pancreas-a) | GI50 | 6.2 µg/mL | acs.orgnih.gov |
| This compound | Staphylococcus aureus | MIC | Inactive/Low | mdpi.commdpi.com |
| This compound | Staphylococcus epidermidis | MIC | Weak activity | mdpi.com |
Table 2: Molecular Information for this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | 2-isobutyl-5-(3-indolyl)oxazole | acs.orgnpatlas.org |
| Molecular Formula | C15H16N2O | acs.orgnpatlas.orgnih.gov |
| Molecular Weight (Da) | 240.3060 | npatlas.org |
| Accurate Mass (Da) | 240.1263 | npatlas.org |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Labradorin 2 |
| Pimprinine |
| Pimprinethine |
| Pimprinaphine |
| WS-30581 |
| Compound 1 (analogue) |
| Compound 2 (analogue) |
| Pseudopyronine A |
| Pseudopyronine B |
| Pseudopyronine C |
| Pseudomobactin A |
| Pseudomobactin B |
| Pseudomonine |
| Salicylic acid |
| 1-acetyl-β-carboline |
Roles in Bacteria-Host Interactions
This compound's production by Pseudomonas syringae pv. coronafaciens, a known phytopathogen, suggests a potential role in plant-pathogen interactions, although specific mechanisms in this context are not detailed in the available literature acs.orgnih.gov. Beyond plant interactions, this compound has demonstrated activity against animal and human cells. Studies have indicated that this compound and related compounds can inhibit insect hemocytes, suggesting insecticidal properties and a role in Drosophila infection by damaging insect cells nih.gov.
Furthermore, this compound has been evaluated for its cytotoxic effects against human cancer cell lines. It exhibited inhibitory activity, with reported GI50 values of 9.8 µg/mL against the NCI-H 460 (lung cancer) cell line and 6.2 µg/mL against the BXPC-3 (pancreas cancer) cell line acs.orgnih.govnih.govresearchgate.netresearchgate.net. These findings highlight a potential interaction with host cellular processes, contributing to the compound's biological profile. The production of this compound is also influenced by Pseudomonas virulence factor (PVF) autoinducers, which are known to regulate secondary metabolite production and promote bacterial virulence, indicating a broader role in the bacteria's ability to interact with and potentially infect a host nih.gov.
Anticancer Activity of this compound
| Human Cancer Cell Line | GI50 (µg/mL) | Citation(s) |
| NCI-H 460 (Lung) | 9.8 | acs.orgnih.govnih.govresearchgate.netresearchgate.net |
| BXPC-3 (Pancreas) | 6.2 | acs.orgnih.govnih.govresearchgate.netresearchgate.net |
Interbacterial Competition Dynamics
The role of this compound in interbacterial competition is less extensively documented than its host interactions. While this compound and its close relative Labradorin 2 showed only weak activity against Staphylococcus epidermidis and were reported as inactive against Staphylococcus aureus in some studies semanticscholar.orgmdpi.com, this does not preclude their involvement in competition with other bacterial species.
Compound Names Mentioned:
| Compound Name | Chemical Name/Description |
|---|---|
| This compound | 2-isobutyl-5-(3-indolyl)oxazole |
| Labradorin 2 | 2-n-pentyl-5-(3-indolyl)oxazole |
| Pimprinine | Related oxazolyl-indole compound |
| Pimprinaphine | Related oxazolyl-indole compound |
| Pyreudiones | Bicyclic pyrrolizidines produced by Pseudomonas |
Biosynthetic Pathways and Genetic Determinants of Labradorin 1
Elucidation of the Labradorin Biosynthetic Pathway
The biosynthetic pathway for indolyl-oxazole alkaloids, including Labradorin 1, was historically unknown researchgate.netnih.govethz.ch. Recent investigations have identified the key enzymatic players and proposed a novel mechanism for oxazole (B20620) ring formation.
Research has pinpointed a two-gene cluster, designated ioxAB, as central to this compound biosynthesis. This cluster encodes an N-acyltransferase and a non-heme diiron desaturase-like enzyme, which together are sufficient for the production of indolyloxazoles when expressed heterologously acs.orgresearchgate.netnih.govethz.chresearchgate.net.
Key Enzymes and Their Proposed Functions
Non-heme Diiron Desaturase-like Enzyme Activity:The ioxB gene encodes a non-heme diiron desaturase-like enzyme. Enzymes of this class are known for their ability to perform O₂-dependent dehydrogenations at unactivated carbon-hydrogen bonds, often utilizing a diiron active sitenih.gov. In the context of this compound biosynthesis, this enzyme is implicated in the critical step of oxazole ring formationresearchgate.netnih.govethz.chresearchgate.net.
Probing the function of the ioxAB gene products through stable-isotope feeding experiments has provided compelling evidence for an unusual mechanism of oxazole formation. This mechanism involves a decarboxylative cyclization, where the non-heme diiron desaturase-like enzyme likely initiates catalysis through hydrogen atom transfer. This leads to a radical intermediate, subsequent cyclization, and the elimination of carbon dioxide, ultimately generating the oxazole ring acs.orgresearchgate.netnih.govethz.chresearchgate.net.
Stable-isotope labeling experiments have been instrumental in confirming the proposed biosynthetic pathway and mechanism of this compound.
| Precursor Amino Acid | Incorporated Atoms | Detected in this compound | Reference(s) |
| Tryptophan | Carbon, Nitrogen | Yes | d-nb.inforesearchgate.netresearchgate.net |
| Leucine (B10760876) | Carbon | Yes | d-nb.inforesearchgate.netresearchgate.net |
Feeding experiments using ¹³C-labeled media have confirmed the incorporation of tryptophan and leucine into this compound, thereby validating their roles as biosynthetic precursors d-nb.inforesearchgate.netresearchgate.net. Furthermore, stable-isotope feeding experiments have provided direct evidence supporting the proposed decarboxylative cyclization mechanism, with oxygen isotope labeling studies specifically investigating the potential involvement of a hydroxylated intermediate in the cyclization process acs.orgresearchgate.netnih.govethz.chresearchgate.net.
Genomic Context of this compound Biosynthesis
The genetic basis for this compound production has been largely attributed to a specific biosynthetic gene cluster identified in Pseudomonas entomophila acs.orgresearchgate.netnih.govethz.chresearchgate.net. Through transposon mutagenesis, a cryptic locus was uncovered, containing the ioxA (N-acyltransferase) and ioxB (non-heme diiron desaturase-like enzyme) genes acs.orgresearchgate.netnih.govethz.chresearchgate.net.
The ioxAB gene cluster is described as a two-gene operon researchgate.net. This cluster is situated within the bacterial genome and is flanked by other genes, specifically PSEEN2784, annotated as a putative chemotaxis transducer, and PSEEN2788, identified as a putative insecticidal toxin researchgate.net. The heterologous expression of this ioxAB cluster in E. coli has demonstrated its sufficiency for the production of indolyloxazoles, confirming its role as the primary determinant of this compound biosynthesis acs.orgresearchgate.netnih.govethz.chresearchgate.net.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The biosynthesis of this compound and related indolyloxazole compounds has been linked to specific genetic loci within the producing bacteria, primarily Pseudomonas species. Transposon mutagenesis studies in Pseudomonas entomophila, a known producer of this compound, have identified a cryptic biosynthetic locus essential for the formation of these compounds researchgate.net. This locus contains genes encoding an N-acyltransferase (ioxA) and a non-heme diiron desaturase-like enzyme (ioxB) researchgate.net. These enzymes are considered sufficient for the production of indolyloxazoles, including this compound researchgate.net. The characterization of this two-gene cluster, designated ioxAB, provides a foundational understanding of the core enzymatic machinery involved in this compound biosynthesis researchgate.net. Further genomic analysis has also revealed that the Pseudomonas virulence factor (pvf) gene cluster, which encodes enzymes involved in the synthesis of autoinducing molecules, plays a role in regulating secondary metabolite production, including compounds like this compound nih.govresearchgate.netplos.org. While the pvf cluster itself doesn't directly encode the enzymes for this compound synthesis, its regulatory influence on the secondary metabolome suggests indirect involvement or regulation of pathways leading to such compounds researchgate.netplos.org.
Table 1: Key Enzymes and Genes in this compound Biosynthesis
| Gene Name | Predicted Enzyme Function | Role in this compound Biosynthesis | Reference(s) |
| ioxA | N-acyltransferase | Core synthesis enzyme | researchgate.net |
| ioxB | Non-heme diiron desaturase-like | Core synthesis enzyme | researchgate.net |
Heterologous Expression Systems for Pathway Confirmation
Heterologous expression is a crucial technique for confirming the function of identified biosynthetic genes and for producing natural products that are difficult to obtain from their native hosts nih.govnih.govwikipedia.orgmdpi.com. The indolyloxazole biosynthetic genes, ioxA and ioxB, identified in Pseudomonas entomophila, have been successfully expressed in Escherichia coli researchgate.net. This heterologous expression in E. coli demonstrated that both enzymes are sufficient to produce indolyloxazoles, thereby confirming their role in the biosynthesis of these compounds researchgate.net. This experimental validation is vital for understanding the enzymatic mechanisms, such as the unusual desaturase mechanism involved in oxazole formation via decarboxylative cyclization researchgate.net. The development of efficient expression systems in hosts like E. coli is a common strategy to facilitate the study and production of natural products, allowing for detailed biochemical characterization and potential pathway engineering researchgate.netnih.govnih.govwikipedia.orgmdpi.comfrontiersin.org.
Table 2: Heterologous Expression of this compound Biosynthetic Genes
| Host Organism | Genes Expressed | Outcome/Observation | Reference(s) |
| Escherichia coli | ioxA, ioxB | Successful production of indolyloxazoles, confirming enzyme function | researchgate.net |
Compound List:
this compound
Labradorin 2
Pimprinaphine
WS-30581
Pyreudiones A, B, and D
Analytical Methodologies for Labradorin 1 Detection and Quantification
Advanced Methods for Trace Analysis and Metabolomics Profiling
The accurate identification and quantification of natural products, such as Labradorin 1, within complex biological matrices is paramount for understanding their origins, biological roles, and potential applications. Advanced analytical methodologies are indispensable for achieving the sensitivity, selectivity, and structural detail required for trace analysis and comprehensive metabolomics profiling. Techniques that combine separation power with sensitive detection, such as liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are foundational in this regard.
This compound, a known oxazole (B20620) derivative, has been identified and characterized from microbial sources, specifically Pseudomonas species nih.govd-nb.infobeilstein-journals.org. The initial isolation and structural elucidation of this compound relied on established analytical techniques that form the basis for more advanced metabolomic studies.
Mass Spectrometry (MS) for Characterization
Mass spectrometry, particularly when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC), is a cornerstone of modern analytical chemistry for natural product analysis. Techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC-ESIMS/MS) provide high sensitivity and selectivity, enabling the detection and characterization of compounds even at low concentrations nih.govd-nb.infobeilstein-journals.org. These methods allow for the determination of a compound's mass-to-charge ratio (m/z), providing critical information for molecular weight determination and elemental composition.
The characterization of this compound and its related compounds has utilized MS for identifying their molecular ions. These findings are crucial for building spectral libraries and for comparative analysis in broader metabolomic studies.
Structural Modification and Synthetic Analogs of Labradorin 1
Total Chemical Synthesis of Labradorin 1 and Its Derivatives
The total chemical synthesis of natural products is a cornerstone of organic chemistry, serving not only to provide access to these complex molecules but also to confirm their proposed structures and enable the creation of derivatives rroij.comwikipedia.orgchinesechemsoc.orgscripps.edu. The synthesis of this compound and its close relatives has been achieved through various strategies, highlighting the versatility of modern synthetic methodologies.
A key aspect of confirming the structure of natural products is through their de novo synthesis in the laboratory. For this compound, this has been accomplished by synthesizing compounds that are spectroscopically identical to the natural isolate nih.govmdpi.com. For instance, a synthetic route described for "compound 1," identified as "labradorin 5," involved starting materials such as tryptamine (B22526) and 3-methylbut-2-enoyl chloride, followed by an oxidation step using DDQ. The resulting synthesized compound was confirmed to be identical to natural this compound via NMR and LC-HRMS analyses, thereby unequivocally verifying its structure mdpi.com. Furthermore, general synthetic strategies for constructing the 5-(3'-indolyl)oxazole core, which forms the basis of this compound, have been developed, utilizing methods such as the cyclization of acetophenones and α-amino acids researchgate.netcore.ac.uk. The synthesis of Labradorin 2, a closely related analog, has also been reported, further contributing to the synthetic understanding of this class of compounds core.ac.uk.
Design and Preparation of Synthetic Analogs and Libraries
The creation of synthetic analogs of natural products is a critical strategy in drug discovery and chemical biology. By systematically modifying specific parts of a molecule, researchers can probe structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and bioavailability mdpi.comresearchgate.netresearchgate.net.
Modifications to the Indole (B1671886) Moiety
The indole nucleus is a privileged scaffold found in numerous bioactive molecules, and modifications to this moiety can significantly influence biological activity cbijournal.comresearchgate.net. Studies on related indole-containing compounds have demonstrated that the nature and position of substituents on the indole ring play a crucial role in their efficacy uni-halle.de. For example, the introduction of electron-donating groups (EDGs) at specific positions of the indole ring has been observed to enhance activity in certain compounds uni-halle.de. Additionally, the presence of a methoxy (B1213986) substituent on the indole ring has been noted for its structural similarity to motifs in other biologically active molecules, potentially affecting target binding cbijournal.com. These findings suggest that strategic modifications to the indole portion of this compound could lead to analogs with altered or improved biological profiles.
Variations in the Oxazole (B20620) Substituents
The oxazole ring and its attached substituents represent another key area for analog design. The 2-position of the 5-(3'-indolyl)oxazole scaffold is known to tolerate a wide range of substituents, including alkyl, aromatic, oxygen, and sulfur-containing groups, which can be introduced using established synthetic methods core.ac.uk. This flexibility allows for the systematic exploration of chemical space around the oxazole core.
Analogs of this compound have been synthesized by altering the side chain attached to the oxazole ring. For instance, a synthetic analogue, referred to as "compound 1" in some literature, differs from this compound by the presence of a double bond within its side chain nih.govmdpi.com. Such modifications are crucial for understanding how subtle structural changes impact the molecule's interaction with biological targets. Furthermore, research on related 5-(3'-indolyl)-1,3,4-oxadiazoles has shown that varying the aryl or heteroaryl substituents attached to the heterocycle can lead to compounds with potent cytotoxic activities, underscoring the importance of substituent choice on the oxazole or related heterocyclic systems sci-hub.se.
Role of Synthesis in Confirming Natural Product Structures
The total synthesis of natural products serves as an indispensable tool for unambiguous structural elucidation rroij.comwikipedia.orgchinesechemsoc.orgscripps.edursc.org. When initial structural assignments based on spectroscopic data are uncertain or require definitive validation, chemical synthesis provides a robust method for confirmation. By synthesizing a proposed structure and comparing its physical and spectroscopic properties (such as NMR spectra and mass spectrometry data) with those of the isolated natural product, chemists can confirm or revise the original structural assignment wikipedia.orgrsc.org.
In the case of this compound, its structure was confirmed through synthesis. The preparation of a compound identified as "labradorin 5" was found to be identical to the natural isolate of this compound, thereby validating its structure through synthetic means mdpi.com. Similarly, the structure of a this compound analogue was verified using NMR spectroscopy and confirmed via its synthesis nih.gov. This process not only solidifies the understanding of the natural product's architecture but also validates the synthetic routes developed, paving the way for the preparation of diverse analogs.
Strategic Approaches for Analog Development to Investigate Biological Activities
The development of synthetic analogs is a strategic imperative in the quest for new therapeutic agents derived from natural products mdpi.comresearchgate.netresearchgate.net. Natural products often serve as lead compounds, providing inspiration for the design of novel molecules with enhanced or modified biological activities mdpi.com. Chemical synthesis offers a powerful platform to generate these analogs, allowing for systematic exploration of structure-activity relationships (SAR) mdpi.comresearchgate.netresearchgate.net.
Mechanistic Investigations of Labradorin 1 S Biological Activities in Vitro/ex Vivo
Cellular Impact in Select Model Systems
Investigations into Labradorin 1's cellular effects have utilized various model systems to understand its interactions at a cellular level.
Effects on Insect Hemocytes (e.g., Galleria mellonella)
The hemocytes of the greater wax moth, Galleria mellonella, serve as a valuable model for studying insect immunity and the interaction of compounds with cellular defense mechanisms. Galleria mellonella larvae are widely used due to their cost-effectiveness and the resemblance of their immune response, mediated by hemocytes, to mammalian innate immunity publichealthtoxicology.com. Hemocytes are crucial for cellular responses like phagocytosis, nodulation, and pathogen encapsulation, as well as humoral responses involving antimicrobial peptides and melanization publichealthtoxicology.commdpi.com.
Research has indicated that certain natural products, including compounds structurally related to this compound, can exhibit insecticidal activity against Galleria mellonella hemocytes. For instance, WS-30581 A, this compound, and another compound demonstrated insecticidal activity against Galleria mellonella hemocytes, with this compound showing an LD50 value of 30 μg/mL researchgate.net. This suggests a potential impact of this compound on the viability or function of these insect immune cells.
Influence on Drosophila Infection Models
Drosophila melanogaster, the common fruit fly, is increasingly recognized as a powerful and cost-effective model for studying host-pathogen interactions and evaluating the efficacy of potential antibacterial agents biointerfaceresearch.comnih.gov. Its conserved genetic makeup with humans and ease of maintenance make it suitable for in vivo screening of drug candidates biointerfaceresearch.com.
While specific studies detailing this compound's direct influence on Drosophila infection models were not explicitly found in the provided search results, the broader class of 5-(3'-indolyl)oxazole derivatives, to which this compound belongs, has been investigated for various biological activities, including insecticidal properties researchgate.net. The utility of Drosophila as a model for studying microbial virulence and the efficacy of antimicrobials, including those targeting Staphylococcus aureus, is well-established biointerfaceresearch.comnih.gov.
Antimicrobial Modulatory Effects
This compound has been examined for its capacity to inhibit the growth of specific bacterial species and its activity in comparison to related compounds.
Inhibition of Bacterial Growth in Select Species (Staphylococcus aureus, Acinetobacter baumannii, Staphylococcus epidermidis)
Studies have investigated the antibacterial activity of this compound against key pathogenic bacteria. According to prior reports, this compound and Labradorin 2 were found to be inactive against multiple pathogens, including Staphylococcus aureus mdpi.comsemanticscholar.org. Consistent with these findings, other research indicates that this compound showed only weak activity against Staphylococcus epidermidis in a well diffusion assay mdpi.comsemanticscholar.org.
More specifically, Labradorins 5 and 6, which are oxazolylindole alkaloids isolated from Pseudomonas sp., displayed activity against Staphylococcus aureus and Acinetobacter baumannii. The minimal inhibitory concentrations (MICs) for compound 5 (Labradorin 5) against S. aureus were 12 μg·mL−1, and against A. baumannii were >50 μg·mL−1. For compound 6 (Labradorin 6), the MICs against S. aureus were 50 μg·mL−1, and against A. baumannii were >50 μg·mL−1 nih.gov. Notably, the same study reported that this compound was previously found to be inactive against S. aureus at concentrations up to 64 μg·mL−1 nih.gov.
Comparison with Other Pseudopyronines and Related Compounds
This compound belongs to a class of compounds that includes pseudopyronines and other oxazole (B20620) derivatives. Comparative studies have highlighted differences in antimicrobial activity within this group. While pseudopyronines A and B have demonstrated good antibacterial activities against other microbial species mdpi.comsemanticscholar.org, this compound and Labradorin 2 have shown limited or no activity against Staphylococcus aureus mdpi.comsemanticscholar.org. This compound exhibited only weak activity against Staphylococcus epidermidis mdpi.comsemanticscholar.org. In contrast, Labradorins 5 and 6 demonstrated more significant activity against S. aureus compared to this compound, with Labradorin 5 being over 5-fold more active nih.gov.
Table 1: Antimicrobial Activity of this compound and Related Compounds
| Compound | Target Organism | MIC (μg/mL) | Activity Level | Reference |
| This compound | Staphylococcus aureus | >64 | Inactive | nih.gov |
| This compound | Staphylococcus epidermidis | N/A | Weak | mdpi.comsemanticscholar.org |
| Labradorin 5 | Staphylococcus aureus | 12 | Active | nih.gov |
| Labradorin 5 | Acinetobacter baumannii | >50 | Limited | nih.gov |
| Labradorin 6 | Staphylococcus aureus | 50 | Active | nih.gov |
| Labradorin 6 | Acinetobacter baumannii | >50 | Limited | nih.gov |
| Pseudopyronine A | Staphylococcus aureus | 6.25 | Strong | mdpi.com |
| Pseudopyronine B | Staphylococcus aureus | 0.156 | Outstanding | mdpi.com |
| Pseudopyronine C | Staphylococcus aureus | 0.39 | Outstanding | mdpi.com |
Note: MIC values for this compound against S. aureus are based on prior reports cited within the studies. "N/A" indicates data not explicitly provided in a quantitative format for this specific assay.
Cytotoxic Effects in Specific Cell Lines (Non-Clinical Focus)
Cytotoxicity studies provide insight into the potential cellular toxicity of compounds, distinct from their therapeutic effects. Research has examined the cytotoxicity of this compound and related compounds using various cell lines.
The naturally occurring 5-(3'-indolyl)-oxazoles, including this compound and Labradorin 2, have been evaluated for their cytotoxic activity. Against the H460 human lung cancer cell line, this compound exhibited a GI50 value of 9.8 μg/mL, indicating the concentration required to inhibit cell growth by 50% sci-hub.se. Labradorin 2 showed a similar GI50 of 9.6 μg/mL against the same cell line sci-hub.se.
Another study reported cytotoxicity data for Labradorins 5 and 6 against human cell lines. For Labradorin 5, the CC50 (concentration causing 50% cytotoxicity) values were 30 μg·mL−1 for the HEP-G2 (liver cell line) and 20 μg·mL−1 for the MT4 (T-cell line). For Labradorin 6, the CC50 values were >100 μg·mL−1 for HEP-G2 and 20 μg·mL−1 for MT4 nih.gov. In comparison, this compound showed GI50 values ranging between 3.5 and 9.8 μg·mL−1 for a selection of human cell lines in a different study nih.gov.
Growth Inhibition in Human Cancer Cell Lines (e.g., NCI-H 460 lung-NSC, BXPC-3 pancreas-a)
This compound has been evaluated for its growth inhibitory effects on several human cancer cell lines. Studies have reported its activity against lung and pancreatic cancer cells. Specifically, this compound exhibited a Growth Inhibition 50% (GI50) value of 9.8 µg/mL against the NCI-H460 human lung cancer cell line researchgate.netsci-hub.secbijournal.com. Further evaluation demonstrated a GI50 value of 6.2 µg/mL against the BXPC-3 human pancreatic cancer cell line uni-halle.de. These findings indicate that this compound possesses dose-dependent cytotoxicity against these specific cancer types.
Evaluation in Specific Carcinoma Cell Lines (e.g., MCF-7 breast, HEPG2 liver, HCT116 colon, HEP2 larynx)
Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µg/mL) | Citation |
| NCI-H460 | Lung (NSC) | 9.8 | researchgate.netsci-hub.secbijournal.com |
| BXPC-3 | Pancreas | 6.2 | uni-halle.de |
| MCF-7 | Breast | 3.9 | uni-halle.de |
| HEPG2 | Liver | 5.1 | uni-halle.de |
| HCT116 | Colon | 9.8 | uni-halle.de |
| HEP2 | Larynx | Not specified* | scirp.orgscirp.org |
*Note: Direct GI50 data for this compound against HEP2 cells was not found. Values in literature for related compounds suggest activity in a similar range.
Elucidation of Molecular Targets and Pathways
The precise molecular mechanisms underlying this compound's anticancer effects are areas of ongoing investigation. Research has explored its potential impact on key cellular processes involved in cancer cell proliferation and survival.
Microtubules, essential components of the cellular cytoskeleton and crucial for cell division, are a well-established target for many anticancer agents. Investigations into the mechanisms of action for indole-based compounds, which share structural similarities with this compound, have revealed that some derivatives can modulate microtubule assembly by inhibiting tubulin polymerization cbijournal.com. Compounds such as 246 have demonstrated low nanomolar tubulin polymerization inhibitory activity researchgate.net, and other related compounds have shown inhibition at micromolar concentrations cbijournal.com. While direct studies specifically detailing this compound's effect on tubulin polymerization were not identified in the reviewed literature, the established role of similar molecular scaffolds in this pathway suggests it as a potential area for further mechanistic exploration.
Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to cancer development. The activation of caspases, particularly caspase-3, is a hallmark event in the execution phase of apoptosis researchgate.netnih.govbdbiosciences.com. Studies on certain related compounds have indicated that they can induce apoptotic death, often evidenced by caspase-3 activation cbijournal.com. While specific studies demonstrating this compound's direct modulation of apoptotic pathways, including caspase-3 activation, were not found in the provided search results, the observed cytotoxic effects on cancer cell lines suggest that induction of apoptosis could be a contributing mechanism. Further research would be needed to confirm this for this compound.
Understanding how this compound interacts with cellular signaling cascades is crucial for a comprehensive understanding of its anticancer potential. Various signaling pathways, such as the epidermal growth factor receptor (EGFR) and mammalian target of rapamycin (B549165) (mTOR) pathways, are known to play significant roles in cancer cell growth and survival nih.gov. Additionally, pathways involving Akt signaling have been implicated in cancer stemness phenotypes nih.gov. However, specific investigations detailing this compound's direct interactions with these or other cellular signaling cascades were not identified in the reviewed literature. This represents a potential avenue for future research to fully elucidate its molecular mechanism of action.
List of Compound Names:
this compound
Labradorin 2
Structure Activity Relationship Sar Studies of Labradorin 1 and Analogs
Computational and Theoretical Studies
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and mode of action of a ligand, such as Labradorin 1, with its potential biological targets.
Research has shown that this compound and the structurally similar Labradorin 2 exhibit cytotoxic activity against human lung cancer cell lines (NCI-H460), with GI50 values of 9.8 µg/mL and 9.6 µg/mL, respectively. cbijournal.comsci-hub.se While specific molecular docking studies detailing the interaction of this compound with its anticancer targets are not extensively published, related compounds offer valuable insights. For instance, docking studies on other 1,3,4-oxadiazole (B1194373) derivatives, a class to which this compound belongs, have been performed to understand their anticancer mechanisms. researchgate.netpreprints.org These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, with the active sites of target proteins. researchgate.netnih.gov For example, molecular docking of some 1,3,4-oxadiazole analogs has been used to investigate their binding interactions with enzymes like matrix metalloproteinases (MMPs) and acetylcholinesterase (AChE). researchgate.net
Computational docking has also been employed to understand the interactions of indole (B1671886) derivatives with tubulin, a key target in cancer chemotherapy. cbijournal.com These simulations help identify the residues most likely to interact with the inhibitors, explaining their potent anti-tubulin activity and cytotoxicity. cbijournal.com Given that this compound is an indolyl-oxazole, it is plausible that its cytotoxic effects could be mediated through interactions with tubulin, a hypothesis that could be explored through dedicated molecular docking simulations.
Interactive Data Table: Predicted Binding Affinities of this compound Analogs with Various Targets (Hypothetical)
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| This compound | Tubulin (Colchicine site) | -8.5 | Cys241, Leu248, Ala316 |
| This compound | PI3Kγ | -9.2 | Val882, Lys833, Asp964 |
| This compound | VEGFR2 | -7.9 | Cys919, Asp1046, Glu885 |
In Silico Analysis of Biosynthetic Mechanisms
In silico analysis plays a crucial role in elucidating the biosynthetic pathways of natural products. While the complete biosynthetic pathway of this compound has not been fully detailed, computational methods can help predict the enzymes and reactions involved.
This compound is an indolyl-oxazole isolated from Pseudomonas syringae. cbijournal.com The biosynthesis of such compounds often involves the condensation of amino acid precursors. researchgate.net For this compound, the indole moiety is likely derived from tryptophan. researchgate.net The oxazole (B20620) ring formation is a key step, and in silico analysis can help identify the responsible enzymes, such as non-ribosomal peptide synthetases (NRPS) or other tailoring enzymes. ethz.ch
Bioinformatic analyses of bacterial genomes have revealed a wide distribution of gene clusters responsible for the production of various natural products. ethz.ch By searching for homologous gene clusters in Pseudomonas syringae, researchers can propose a putative biosynthetic pathway for this compound. This would involve identifying genes encoding for adenylation (A) domains specific for the precursor amino acids, condensation (C) domains for peptide bond formation, and subsequent modification enzymes for cyclization and oxidation to form the oxazole ring.
A proposed general biosynthetic scheme for a related compound, photopyrone D, involves a head-to-head condensation of two acyl moieties catalyzed by a photopyrone synthase (PpyS). researchgate.net While this compound's biosynthesis is likely different due to its indole and oxazole moieties, this highlights the utility of in silico methods in predicting novel enzymatic reactions. researchgate.net
Conformation Analysis and Molecular Dynamics Simulations
Conformation analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov These methods provide insights into the flexibility of a ligand and its interactions with a target protein at an atomic level. nih.gov
For a molecule like this compound, understanding its conformational landscape is essential for predicting its biological activity. The 3D structure of this compound can be generated using computational methods. naturalproducts.net MD simulations can then be performed to explore its stable conformations in different environments, such as in an aqueous solution or within the binding site of a protein. researchgate.netnih.gov
MD simulations are often used in conjunction with molecular docking to refine the predicted binding poses and to calculate the binding free energy of a ligand-protein complex. nih.gov This provides a more accurate assessment of the binding affinity than docking alone. For example, in studies of other inhibitors, MD simulations have been used to confirm the stability of the ligand within the binding pocket of the target and to identify key residues that maintain the interaction over time. nih.govnih.gov Although specific MD simulation studies on this compound are not widely available, this approach would be invaluable in validating its potential targets and understanding the dynamics of its inhibitory action.
Predictive Modeling for Structure-Activity Relationships
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds and for the rational design of more potent analogs.
For a class of compounds like the 1,3,4-oxadiazoles, to which this compound is related, QSAR studies have been conducted to understand the structural requirements for their anticancer activity. sci-hub.se These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical equation that can predict activity. nih.gov
The development of a robust QSAR model for this compound and its analogs would involve synthesizing a series of related compounds and evaluating their biological activity. sci-hub.se The resulting data would then be used to build and validate a predictive model. nih.govnih.gov Such a model could guide the optimization of the this compound scaffold to improve its efficacy and selectivity. For example, a QSAR study on other oxadiazole derivatives revealed that the presence of certain substituents at specific positions on the ring system was crucial for their cytotoxic effects. sci-hub.se This type of information is vital for the targeted design of new and more effective anticancer agents.
Future Directions and Research Perspectives
Advanced Mechanistic Studies using Omics Technologies
Once Labradorin 1 is isolated and its biological activity is confirmed, a crucial next step would involve elucidating its mechanism of action at a molecular level. "Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, would be invaluable in this endeavor. By exposing target cells or organisms to this compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers could identify the specific cellular pathways and molecular targets modulated by the compound. This approach would provide a comprehensive understanding of how this compound exerts its biological effects.
Exploration of Undiscovered Analogs and Biosynthetic Intermediates
The discovery of this compound would naturally lead to the search for structurally related compounds, or analogs, within the source organism and other related species. These analogs could possess improved biological activities or different pharmacological properties. Furthermore, investigating the biosynthetic pathway of this compound would be essential. By identifying the genes and enzymes responsible for its production, researchers could uncover novel biosynthetic intermediates. These intermediates may not only have their own biological activities but could also serve as precursors for the semi-synthesis of new and potent derivatives.
Development of Engineered Microorganisms for Enhanced Production
If this compound proves to be a valuable compound, its natural production levels may be insufficient for extensive research or potential commercialization. Metabolic engineering of microorganisms offers a promising solution. nih.govoaepublish.comcore.ac.uknih.gov By transferring the identified biosynthetic genes for this compound into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, it would be possible to create a cellular factory for its production. Further optimization of the host's metabolism and fermentation conditions could lead to significantly enhanced yields, ensuring a sustainable and scalable supply of this compound. nih.gov
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A thorough understanding of this compound will necessitate a collaborative, multidisciplinary approach. educationnewscanada.com This would involve experts from various fields, including natural product chemistry for isolation and structure elucidation, molecular biology and biochemistry for mechanistic studies, and bioengineering for production enhancement. Furthermore, collaboration with pharmacologists and medicinal chemists would be crucial to evaluate its therapeutic potential and to design and synthesize more effective analogs. This integrated strategy would ensure a comprehensive evaluation of this compound from its basic chemical properties to its potential applications.
Q & A
Advanced Research Question
Competitive binding assays : Use labeled ligands or pull-down assays with knockout/mutant cell lines to confirm target specificity .
CRISPR/Cas9 screens : Identify genes whose knockout abolishes this compound’s activity, highlighting primary targets .
Network pharmacology : Integrate omics data (transcriptomics, proteomics) to map compound-induced pathways and prioritize high-confidence targets .
Negative controls : Include structurally analogous but inactive compounds to rule out nonspecific effects .
What strategies mitigate reproducibility challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
Basic Research Question
- Standardize synthetic routes : Document reaction conditions (temperature, catalysts) and intermediates using IUPAC nomenclature .
- Characterize analogs rigorously : Provide NMR, MS, and elemental analysis data for all new derivatives .
- Validate biological activity : Test analogs in parallel with the parent compound to ensure consistency in assay conditions .
- Deposit synthetic protocols in open-access repositories to facilitate cross-lab validation .
How can computational modeling enhance the interpretation of this compound’s in vivo pharmacokinetic data?
Advanced Research Question
Physiologically based pharmacokinetic (PBPK) modeling : Integrate absorption, distribution, metabolism, and excretion (ADME) parameters from in vitro assays .
Machine learning : Train models on existing pharmacokinetic datasets to predict bioavailability or half-life for novel formulations .
Molecular dynamics simulations : Explore protein-compound interactions to rationalize tissue-specific accumulation patterns .
Validate models experimentally : Compare simulated data with in vivo measurements (e.g., plasma concentration-time curves) .
What ethical and methodological considerations apply to sharing unpublished this compound datasets in collaborative research?
Advanced Research Question
- Data anonymization : Remove identifiers from raw datasets while retaining metadata (e.g., experimental conditions) .
- Material transfer agreements (MTAs) : Define rights and responsibilities for synthetic protocols or biological samples .
- Preprint disclosure : Share preliminary findings on platforms like bioRxiv with clear disclaimers on data maturity .
- Attribution frameworks : Use ORCID IDs and contributor roles taxonomy (CRediT) to acknowledge collaborators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
